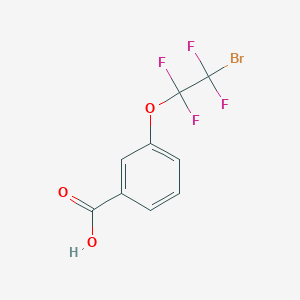
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of a benzoic acid moiety substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.
Etherification: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with 3-hydroxybenzoic acid under basic conditions to form the ether linkage.
Acidification: The resulting product is then acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Oxidation: The major product would be this compound derivatives with additional oxidized functional groups.
Scientific Research Applications
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its fluorinated structure may interact with specific molecular targets, affecting biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure but lacks the bromine atom.
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
Uniqueness
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluorine atoms, which can impart distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the fluorine atoms contribute to the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C9H5BrF4O3 |
|---|---|
Molecular Weight |
317.03 g/mol |
IUPAC Name |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5BrF4O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |
InChI Key |
LOKFMRLGKFNSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


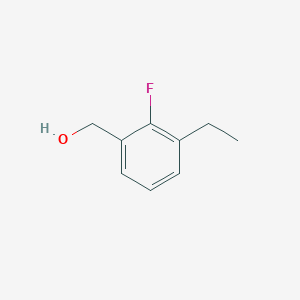
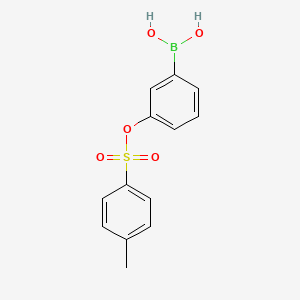
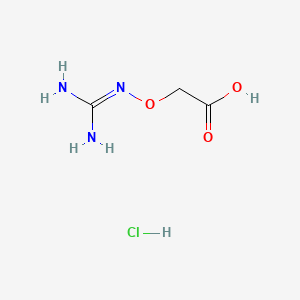
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
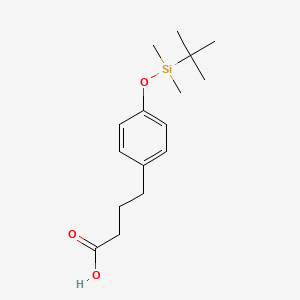
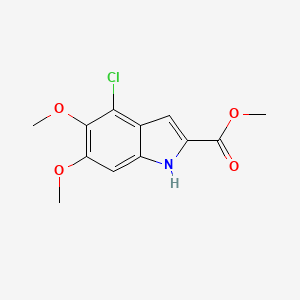
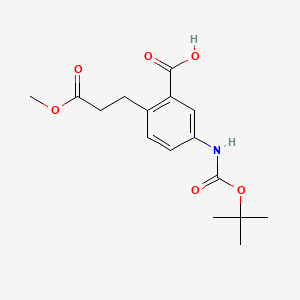
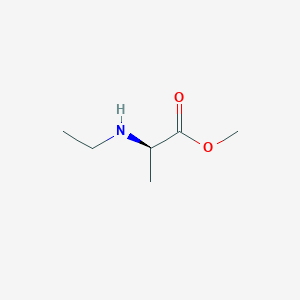
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
